molecular formula C16H19N3O3 B3017268 N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-87-1

N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B3017268
CAS No.: 338774-87-1
M. Wt: 301.346
InChI Key: NGCRJEFJKSZTOK-UHFFFAOYSA-N
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Description

The compound “N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide” is a complex organic molecule. It seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a hydroxy group (-OH), and a methyl group (-CH3). The “2,6-diethylphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring, essentially a benzene ring) with ethyl groups (-CH2CH3) attached at the 2nd and 6th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds have been synthesized by splicing together different moieties found in other compounds . For instance, a novel compound was synthesized by splicing together a chloro-substituted quinoline moiety found in quinclorac (a selective herbicide) and a substituted amide moiety found in pretilachlor (another selective herbicide) using the active substructure splicing method .

Scientific Research Applications

Molecular Interactions and Stability

The study of tautomeric equilibria in nucleic acid bases highlights the significance of molecular interactions in determining the stability of compounds like N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. The research by Person et al. (1989) on purine and pyrimidine bases showcases the influence of environmental interactions on the stability of tautomeric forms, which is crucial for understanding the behavior of complex compounds in biological systems (Person et al., 1989).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives are vital for exploring the potential applications of this compound in medicinal chemistry. Sainsbury's review on 1,2-oxazines and related compounds provides insights into the methodologies for synthesizing complex pyrimidine derivatives, which can be applied to the synthesis of this compound (Sainsbury, 1991).

Biological Activities

The exploration of the biological activities of pyrimidine derivatives, including their anti-inflammatory, anticarcinogenic, and potential as anti-Alzheimer's agents, is crucial for understanding the therapeutic potential of this compound. The review by Rashid et al. (2021) on the anti-inflammatory activities of pyrimidine derivatives sheds light on the structure-activity relationships that could guide the development of new therapeutic agents based on the pyrimidine scaffold (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of pyrimidine derivatives into optoelectronic materials is an emerging field of research. The review by Lipunova et al. (2018) on the use of functionalized quinazolines and pyrimidines in optoelectronic devices highlights the potential of pyrimidine derivatives in the development of new materials for electronic applications (Lipunova et al., 2018).

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-10-7-6-8-11(5-2)14(10)18-15(21)12-9-13(20)19(3)16(22)17-12/h6-9H,4-5H2,1-3H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCDGRWOOPWUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=O)N(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131907
Record name N-(2,6-Diethylphenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338774-87-1
Record name N-(2,6-Diethylphenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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